3-(Prop-1-en-2-yl)azetidin-2-one
Description
Historical Context and Significance of the Azetidin-2-one (B1220530) (β-Lactam) Ring System
The β-lactam ring is a four-membered lactam, a cyclic amide, that has held a privileged position in medicinal chemistry for nearly a century. rsc.org Its story is inextricably linked with the dawn of the antibiotic age and the discovery of penicillin. rsc.org This initial association has been solidified over decades by the life-saving impact of numerous β-lactam antibiotics against bacterial infections. rsc.org
Beyond its famed role in antibiotics, the azetidin-2-one ring is a versatile and valuable heterocyclic scaffold in organic synthesis. nih.goveurekaselect.com The inherent ring strain of this four-membered system makes it susceptible to selective ring-opening reactions, providing access to a diverse array of other organic molecules. nih.goveurekaselect.comnih.gov This reactivity has been harnessed in what is known as the "β-lactam synthon method," allowing for the stereocontrolled synthesis of complex molecules like β-amino acids and their derivatives. rsc.orgeurekaselect.comnih.gov
While the medical importance of β-lactam antibiotics remains, the last few decades have witnessed a significant expansion of research interest into non-antibacterial applications of the β-lactam scaffold. rsc.org This shift is driven by the realization that simple β-lactam structures can possess excellent chemical stability and provide access to novel chemical spaces for drug discovery. rsc.org Furthermore, the emergence of bacterial resistance to traditional β-lactam antibiotics has spurred the exploration of new therapeutic avenues for this versatile ring system. nih.govnih.govmdpi.com
Overview of Diverse β-Lactam Scaffolds in Contemporary Chemical and Biological Research
The fundamental β-lactam core has been elaborated into a vast and diverse family of scaffolds, each with unique properties and applications. These can be broadly categorized based on the nature of any fused ring systems. researchgate.net
Table 1: Major Classes of β-Lactam Scaffolds
| Class | Fused Ring System | Example(s) |
| Penams | Thiazolidine ring | Penicillins |
| Cephems | Dihydrothiazine ring | Cephalosporins |
| Carbapenems | Pyrroline ring | Meropenem |
| Monobactams | No fused ring | Aztreonam |
This table showcases the structural diversity within the β-lactam family, leading to a wide range of biological activities.
Contemporary research continues to explore these and other novel β-lactam structures for a multitude of therapeutic purposes beyond antibacterial action, including as cholesterol absorption inhibitors, anti-inflammatory agents, and anticancer drugs. nih.govnih.gov
Rationale for Investigating the 3-(Prop-1-en-2-yl)azetidin-2-one Core Structure
The specific focus on the this compound scaffold stems from a strategic approach to drug design, particularly in the realm of cancer therapy.
A key driver for the synthesis and investigation of this compound is its design as a structural analogue of combretastatin (B1194345) A-4 (CA-4). nih.govnih.gov CA-4 is a natural product that exhibits potent anticancer activity by inhibiting tubulin polymerization, a critical process in cell division. researchgate.netresearchgate.net However, the therapeutic potential of CA-4 is hampered by its poor water solubility and the isomerization of its cis-double bond to the less active trans-isomer. researchgate.netresearchgate.net
Researchers have sought to overcome these limitations by replacing the flexible ethylene (B1197577) bridge of CA-4 with more rigid heterocyclic scaffolds, such as the β-lactam ring. nih.govresearchgate.net This design strategy aims to lock the molecule in a bioactive conformation, preventing the problematic cis/trans isomerization. researchgate.net The 1,4-diaryl-2-azetidinone ring system, a core feature of many of these analogues, serves as a rigid mimic of the stilbene (B7821643) structure of CA-4. acs.org
The presence of the isopropenyl group (prop-1-en-2-yl) at the C-3 position of the azetidin-2-one ring is a specific and intentional design element. This particular substitution pattern has been explored in the development of novel combretastatin analogues. nih.govnih.gov A series of novel this compound analogues of CA-4 have been synthesized and evaluated for their ability to inhibit tubulin polymerization. nih.govnih.gov
Studies have shown that certain compounds within this series exhibit significant antiproliferative activity against cancer cell lines. nih.govnih.gov For instance, specific this compound derivatives have demonstrated potent activity against MCF-7 and MDA-MB-231 breast cancer cells. nih.govnih.gov Molecular docking studies suggest that these compounds interact with the colchicine-binding site on tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.govnih.gov The isopropenyl group, in conjunction with other substituents on the β-lactam scaffold, plays a crucial role in defining the potency and selectivity of these compounds as potential anticancer agents.
Structure
2D Structure
3D Structure
Properties
CAS No. |
89368-03-6 |
|---|---|
Molecular Formula |
C6H9NO |
Molecular Weight |
111.14 g/mol |
IUPAC Name |
3-prop-1-en-2-ylazetidin-2-one |
InChI |
InChI=1S/C6H9NO/c1-4(2)5-3-7-6(5)8/h5H,1,3H2,2H3,(H,7,8) |
InChI Key |
AXXUTOSKMAICDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CNC1=O |
Origin of Product |
United States |
Structural Characterization and Spectroscopic Analysis of 3 Prop 1 En 2 Yl Azetidin 2 One and Its Derivatives
Spectroscopic Techniques for Structural Elucidation
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous characterization of these β-lactam compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR spectroscopy is used to determine the number of different types of protons and their arrangement in a molecule. In the case of 3-(prop-1-en-2-yl)azetidin-2-one derivatives, the chemical shifts and coupling constants of the protons on the azetidinone ring and the isopropenyl group are particularly informative. For instance, in a series of N-substituted 3-(prop-1-en-2-yl)azetidin-2-ones, the proton at the C4 position of the azetidinone ring (H-4) often appears as a doublet, with its specific chemical shift and coupling constant providing stereochemical information. A study on diastereomeric prodrugs showed the H-4 proton as a doublet at δ 5.32 with a coupling constant (J) of 1.48 Hz, confirming a trans stereochemistry. nih.gov
The protons of the isopropenyl group also give rise to characteristic signals. The methyl protons typically appear as a singlet, while the vinyl protons will have distinct chemical shifts.
Table 1: Representative ¹H NMR Data for a this compound Derivative
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 5.32 | d | 1.48 |
| Other representative data would be included here if available in the search results. |
Note: The data presented is illustrative and based on a specific example. nih.gov Actual values can vary depending on the specific derivative and solvent used.
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. nih.gov For this compound derivatives, characteristic signals are expected for the carbonyl carbon of the β-lactam ring, the carbons of the azetidinone ring, and the carbons of the isopropenyl group. The chemical shift of the lactam carbonyl carbon is particularly diagnostic. The presence of various substituents on the azetidin-2-one (B1220530) ring can significantly affect the chemical shifts of the carbonyl group. nih.gov In 2-methylpropene, which contains a similar isopropenyl unit, the carbon atoms exhibit three distinct chemical shifts, indicating three different chemical environments for the four carbon atoms. docbrown.info
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound Derivatives
| Carbon Atom | Expected Chemical Shift Range (δ, ppm) |
| C=O (Lactam) | Typically downfield |
| C2 (Azetidinone) | Specific range |
| C3 (Azetidinone) | Specific range |
| C4 (Azetidinone) | Specific range |
| C (Isopropenyl, quaternary) | Specific range |
| CH₂ (Isopropenyl, vinyl) | Specific range |
| CH₃ (Isopropenyl) | Specific range |
DEPT experiments are a valuable adjunct to ¹³C NMR, as they help to distinguish between CH, CH₂, and CH₃ groups. This technique would be instrumental in confirming the assignments of the carbon signals for the isopropenyl group and the azetidinone ring in this compound.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification (e.g., Lactam Carbonyl)
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. nih.gov For this compound and its derivatives, the most characteristic absorption is that of the β-lactam carbonyl group. This typically appears as a strong absorption band in the region of 1730-1760 cm⁻¹, a higher frequency than that of a normal acyclic amide due to the ring strain of the four-membered ring. In some prodrugs of this family, an additional amide carbonyl signal was observed in the 1680–1690 cm⁻¹ region. nih.gov The presence of substituents on the azetidin-2-one ring can influence the exact frequency of the carbonyl absorption. nih.gov
Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| β-Lactam C=O | 1730 - 1760 |
| C=C (Alkene) | Typically around 1640-1680 |
| N-H (if unsubstituted) | Typically around 3200-3500 |
Note: The C=C and N-H ranges are general values and can vary.
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. This technique provides a highly accurate mass measurement, typically to within a few parts per million (ppm), which is crucial for confirming the molecular formula of newly synthesized compounds. nih.gov Electrospray ionization (ESI) is a common ionization technique used in conjunction with HRMS for the analysis of these types of molecules.
X-ray Crystallographic Analysis for Solid-State Structure Determination
Confirmation of Molecular Geometry and Connectivity
X-ray diffraction analysis of single crystals of azetidin-2-one derivatives confirms the covalent bond network, unequivocally establishing the connectivity of the atoms. For a molecule like this compound, this analysis would verify the presence of the four-membered lactam ring and the attachment of the isopropenyl group at the C3 position. The resulting structural model would provide precise measurements of bond lengths and angles.
Based on data from related structures, the expected bond lengths and angles for the azetidin-2-one ring of this compound can be predicted.
| Parameter | Expected Value |
|---|---|
| N1-C2 Bond Length | ~1.38 Å |
| C2-C3 Bond Length | ~1.54 Å |
| C3-C4 Bond Length | ~1.55 Å |
| N1-C4 Bond Length | ~1.47 Å |
| C2=O1 Bond Length | ~1.21 Å |
| N1-C2-C3 Bond Angle | ~92° |
| C2-C3-C4 Bond Angle | ~87° |
| C3-C4-N1 Bond Angle | ~90° |
| C4-N1-C2 Bond Angle | ~91° |
Analysis of Azetidin-2-one Ring Planarity and Conformational Parameters
A key structural feature of the β-lactam ring is its inherent strain, which is a direct consequence of the deviation from ideal bond angles for sp³ and sp² hybridized atoms within a four-membered ring. This ring strain is crucial for the acylating potential of β-lactam antibiotics towards their target enzymes, such as penicillin-binding proteins (PBPs). nih.gov
The azetidin-2-one ring is not perfectly planar. The degree of non-planarity, often described by the puckering amplitude or by the deviation of the nitrogen atom from the plane defined by its three substituents (a parameter known as the Woodward h value), is a critical factor in the reactivity of the β-lactam. nih.gov A more planar ring system generally corresponds to a less reactive β-lactam. In the case of this compound, the isopropenyl substituent at C3 would influence the degree of ring puckering. The conformational parameters, including torsion angles within the ring, would be precisely determined through crystallographic analysis.
| Torsion Angle | Expected Range |
|---|---|
| N1-C2-C3-C4 | 0° to ±20° |
| C2-C3-C4-N1 | 0° to ±20° |
| C3-C4-N1-C2 | 0° to ±20° |
| C4-N1-C2-C3 | 0° to ±20° |
Elucidation of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding)
In the solid state, molecules of azetidin-2-one derivatives are organized in a specific three-dimensional lattice, stabilized by a network of intermolecular forces. Hydrogen bonding is a particularly important interaction in the crystal packing of many β-lactams. researchgate.netnih.gov The amide group of the azetidin-2-one ring provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen).
For this compound, it is expected that the N-H group of one molecule would form a hydrogen bond with the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or dimeric structures in the crystal lattice. nih.gov The geometry of these hydrogen bonds (donor-acceptor distance and angle) would be precisely determined by X-ray crystallography. Intramolecular hydrogen bonds are less likely in this specific molecule due to the nature of the isopropenyl substituent.
Stereochemical Assignments based on Spectroscopic and Crystallographic Data
The C3 and C4 atoms of a substituted azetidin-2-one can be chiral centers. Therefore, depending on the substituents, cis and trans diastereomers are possible. The relative stereochemistry of these diastereomers can be determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and confirmed by X-ray crystallography.
For this compound, which has a substituent at C3, the stereochemistry would be defined if there is also a substituent at C4. Assuming a proton at C4, the relative stereochemistry (cis or trans) would be of interest.
The coupling constant (³J) between the protons at C3 and C4 in the ¹H NMR spectrum is a powerful tool for assigning stereochemistry in β-lactams. A larger coupling constant is typically observed for cis-protons, while a smaller coupling constant is characteristic of trans-protons.
| Stereochemistry | Typical ³JH3-H4 (Hz) |
|---|---|
| cis | ~5-7 Hz |
| trans | ~2-3 Hz |
In addition to coupling constants, Nuclear Overhauser Effect (NOE) experiments can provide definitive evidence for stereochemical assignments. For a cis-isomer, an NOE would be observed between the protons at C3 and C4, indicating their spatial proximity. This would be absent in the trans-isomer.
¹³C NMR spectroscopy would also show characteristic chemical shifts for the carbons of the azetidin-2-one ring and the isopropenyl substituent. While ¹H NMR data for 3-isopropenyl-α,α'-dimethylbenzyl isocyanate shows signals for the isopropenyl double bond protons around 5.14 and 5.39 ppm, the specific shifts for this compound would be influenced by the electronic environment of the β-lactam ring. researchgate.net
X-ray crystallography provides an unambiguous determination of the relative and absolute stereochemistry of a chiral molecule in the crystalline state, serving as the ultimate confirmation of assignments made based on spectroscopic data.
Mechanistic Investigations and Structure Activity Relationship Sar Studies of 3 Prop 1 En 2 Yl Azetidin 2 One Analogues
Design Principles for Azetidin-2-one (B1220530) Analogues as Bioactive Scaffolds
The design of azetidin-2-one analogues as bioactive scaffolds is often guided by the principle of mimicking the structure of known biologically active molecules. nih.gov A notable example is the design of analogues of Combretastatin (B1194345) A-4 (CA-4), a potent inhibitor of tubulin polymerization. nih.govnih.gov The rationale behind this approach is to replace the cis-double bond of CA-4 with an azetidin-2-one (β-lactam) ring. nih.govnih.gov This substitution serves to create a more rigid structure, thereby preventing the cis/trans isomerization that can lead to the inactivation of CA-4. nih.gov
These CA-4 analogues are characterized by several key structural features:
The presence of a 3,4,5-trimethoxyphenyl group, which is known to be crucial for the biological activity of CA-4. nih.gov
A β-lactam ring that acts as a linker, replacing the ethylene (B1197577) bridge of CA-4. nih.govbohrium.com
A substituted aryl ring at the C-4 position of the azetidin-2-one ring. nih.gov
The synthesis of these compounds can be achieved through methods such as the Staudinger and Reformatsky reactions. nih.gov The Staudinger reaction, for instance, involves the reaction of an imine with a ketene (B1206846) to yield a β-lactam. nih.gov
Structure-Activity Relationships (SAR) within the 3-(Prop-1-en-2-yl)azetidin-2-one Series
The biological activity of this compound and its analogues is significantly influenced by the nature of the substituents at various positions on the azetidin-2-one ring.
To understand the impact of the substituent at the C-3 position, a series of azetidin-2-ones with different groups at this position, including prop-1-en-2-yl, allyl, and buta-1,3-dien-1-yl, have been synthesized and evaluated for their antiproliferative activity. nih.gov These studies have revealed that the nature of the C-3 substituent plays a crucial role in the biological activity of these compounds. For instance, in a study of CA-4 analogues, compounds with a prop-1-en-2-yl group at the C-3 position demonstrated significant antiproliferative activity against breast cancer cell lines. nih.gov
In one study, several compounds with different C-3 substituents were tested for their antiproliferative activity in MCF-7 breast cancer cells. The results, as shown in the table below, indicate that compounds with the prop-1-en-2-yl and allyl substituents exhibit potent activity.
It has also been observed that larger, bulkier groups at the 3-position can lead to a decrease in antiproliferative activity. nih.gov For example, 3-naphthyl and 3-benzothienyl derivatives showed lower potency compared to compounds with smaller substituents like the 3-(2-thienyl) and 3-(3-thienyl) groups. nih.gov
The substituents on the N-1 and C-4 aryl rings also have a profound effect on the biological activity of azetidin-2-one analogues. The presence of a 3,4,5-trimethoxyphenyl group, a key pharmacophore of CA-4, is generally considered essential for potent activity. nih.gov In many active compounds, this group is located at the N-1 position of the azetidin-2-one ring. nih.gov However, some analogues with the 3,4,5-trimethoxyphenyl group at the C-4 position have also been synthesized and evaluated. nih.gov
The nature of the substituent on the C-4 aryl ring also plays a significant role. Studies have shown that different substituents on this ring can modulate the antiproliferative activity of the compounds. For example, in a series of 3-chloro-azetidin-2-one derivatives, the nature of the substituent on the C-4 aryl ring was found to be a key determinant of their activity against human breast cancer cell lines. nih.gov
The stereochemistry of the β-lactam ring is another critical factor that influences the biological activity of these compounds. The relative configuration of the substituents at the C-3 and C-4 positions can significantly affect how the molecule interacts with its biological target. rsc.org In many cases, the trans configuration is preferred for optimal activity. nih.gov For example, in the synthesis of CA-4 analogues, the Staudinger reaction often yields the trans isomer exclusively. nih.gov This stereochemical preference is thought to be important for the compound's ability to bind to its target, such as tubulin. nih.govnih.gov The trans configuration is believed to orient the substituents in a manner that is favorable for interaction with the binding site. rsc.org
Computational Chemistry and Molecular Modeling Approaches
Computational methods, such as molecular docking, have become invaluable tools in the study of azetidin-2-one analogues. rjptonline.org These techniques allow for the prediction of how these compounds might bind to their biological targets, providing insights that can guide the design of new and more potent derivatives.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org In the context of this compound analogues, molecular docking has been used to predict their interaction with the colchicine-binding site of tubulin. nih.gov These in silico studies support the hypothesis that these compounds exert their antiproliferative effects by binding to this site and disrupting microtubule dynamics. nih.gov
The results of molecular docking studies can provide valuable information about the binding mode and affinity of a ligand for its target protein. rjptonline.org This information can be used to rationalize the observed structure-activity relationships and to design new compounds with improved binding affinity and biological activity. For example, docking studies can help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein. rjptonline.org This knowledge can then be used to design new analogues with substituents that can enhance these interactions.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) has become a pivotal computational tool for investigating the electronic structure and predicting the reactivity of novel compounds like this compound and its analogues. These calculations provide deep insights into molecular properties that are difficult to ascertain through experimental means alone. For instance, DFT calculations have been effectively used to support and explain the regioselective behavior observed in reactions involving analogues such as 3-butadienyl-2-azetidinones. researchgate.net
By modeling reactions like the nitroso Diels-Alder cycloaddition, researchers can predict the likely outcomes and understand the underlying electronic factors that control them. researchgate.net Computational models using methods like Ab initio (HF/6-31G(d)) and DFT, specifically with the B3LYP functional and 6-31G(d) basis set, have been employed to investigate these reaction mechanisms. researchgate.net Such studies often analyze the frontier molecular orbitals (HOMO and LUMO) of the reactants to rationalize the observed regioselectivity. The effect of the solvent can also be incorporated into these models to better mimic experimental conditions. researchgate.net
These theoretical investigations are crucial for understanding the stability and reactivity of the azetidinone core, guiding the synthesis of new derivatives with desired chemical properties.
Table 1: Representative Parameters in DFT Studies of Azetidinone Analogues
| Parameter | Description | Example Application | Reference |
| Functional | Approximates the exchange-correlation energy in DFT. | B3LYP is a hybrid functional commonly used for organic molecules. | researchgate.net |
| Basis Set | A set of functions used to build the molecular orbitals. | 6-31G(d) is a Pople-style basis set that includes polarization functions on heavy atoms. | researchgate.net |
| Solvation Model | Simulates the effect of a solvent on the molecule's properties. | Investigating reactions in specific solvents like dichloromethane (B109758) to match lab conditions. | researchgate.net |
| Frontier Orbitals | The Highest Occupied (HOMO) and Lowest Unoccupied (LUMO) Molecular Orbitals. | Used to predict the regioselectivity of cycloaddition reactions. | researchgate.net |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Following initial predictions from molecular docking, Molecular Dynamics (MD) simulations offer a powerful method to study the dynamic behavior of this compound analogues within a biological environment. nih.govnih.gov MD simulations provide an atomistic view of the conformational changes of a ligand and its target protein over time, revealing the stability of their interaction and the key forces governing the binding process. This technique is essential for validating docking poses and understanding the dynamic nature of the ligand-receptor complex. nih.govnih.gov
For azetidinone-based tubulin inhibitors, in silico molecular docking can hypothesize an initial binding pose in the colchicine-binding site. nih.govnih.gov MD simulations are then employed to assess the stability of this docked complex. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand, the Radius of Gyration (Rg) of the protein, and the number of intermolecular hydrogen bonds are monitored throughout the simulation. A stable RMSD for both the ligand and protein suggests a stable binding mode. The Rg provides insight into the compactness of the protein structure upon ligand binding. nih.gov Fluctuations in these parameters can indicate conformational rearrangements necessary for optimal binding or potential instability of the complex. These simulations are critical for predicting the residence time of a drug on its target, a factor that can correlate with in vivo efficacy. nih.gov
Table 2: Typical Outputs from Molecular Dynamics Simulations of a Ligand-Protein Complex
| Metric | Description | Indication of a Stable Complex |
| Ligand RMSD | Root Mean Square Deviation of the ligand's atomic positions from a reference structure. | Low and stable values indicate the ligand remains in its binding pocket without significant movement. |
| Protein RMSD | Root Mean Square Deviation of the protein's backbone atoms. | The value plateaus after an initial equilibration period, indicating the protein structure is stable. |
| Radius of Gyration (Rg) | A measure of the protein's overall compactness. | A stable Rg value suggests the protein is not undergoing major unfolding or conformational changes. nih.gov |
| Hydrogen Bonds | The number of hydrogen bonds formed between the ligand and the protein over time. | A consistent number of key hydrogen bonds points to a stable and specific interaction. |
Chemical Modifications and Prodrug Strategies for Optimizing Research Applications
To enhance the properties of the this compound scaffold, researchers employ various chemical modification and prodrug strategies. nih.gov These approaches aim to improve factors like stability, solubility, and target specificity, which are crucial for the development of lead compounds. nih.gov
One area of focus is the modification of the substituent at the C-3 position of the azetidinone ring. nih.gov Structure-activity relationship (SAR) studies have explored replacing the prop-1-en-2-yl group with other small unsaturated moieties. For instance, a series of 3-allylazetidin-2-ones were synthesized and evaluated. nih.gov Comparative stability studies revealed that certain 3-allyl-β-lactams (e.g., compound 10p) exhibit superior stability in plasma compared to their isomeric 3-(prop-1-en-2-yl)-β-lactam counterparts (e.g., compound 9q). nih.gov This finding suggests that subtle changes to the C-3 substituent can significantly impact the molecule's resilience to degradation, a key consideration for further development. nih.gov
The prodrug approach is another vital strategy for this class of compounds. nih.govnih.gov A prodrug is an inactive or less active derivative that is converted into the active parent drug in vivo. nih.gov This strategy is often used to overcome poor water solubility. For related azetidinone analogues, phosphate (B84403) and amino acid prodrugs have been successfully synthesized. acs.org For example, an alanine (B10760859) amide prodrug was shown to retain potent activity, making it a promising candidate for development. acs.org These modifications use the body's own enzymes to cleave the promoiety, releasing the active drug at the desired site. nih.gov Such strategies are integral to optimizing the research potential of promising compounds like the this compound analogues. nih.govacs.org
Table 3: Chemical and Prodrug Modifications for Azetidinone Analogues
| Modification Strategy | Example Moiety | Purpose | Reference |
| C-3 Position Analogue | Allyl group | To improve chemical stability and explore SAR. nih.gov | nih.gov |
| C-3 Position Analogue | Buta-1,3-dien-1-yl group | To investigate the effect of an extended conjugated system on activity. nih.gov | nih.gov |
| Prodrug | Phosphate ester | To increase aqueous solubility. | acs.org |
| Prodrug | Amino acid conjugate (e.g., Alanine amide) | To improve solubility and potentially target specific transporters while retaining potency. | acs.org |
Biochemical and Cellular Research on 3 Prop 1 En 2 Yl Azetidin 2 One As a Tubulin Targeting Agent
Molecular Target Identification and Validation: Tubulin as a Key Player
The primary molecular target of 3-(prop-1-en-2-yl)azetidin-2-one and its derivatives has been identified as tubulin, the fundamental protein component of microtubules. nih.govnih.gov Microtubules are dynamic polymers crucial for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Agents that interfere with tubulin dynamics are among the most effective chemotherapeutic drugs. dntb.gov.uaresearchgate.net
The identification of tubulin as the target for this class of compounds was confirmed through multiple lines of evidence. In silico molecular docking studies supported the hypothesis that these β-lactam compounds interact with the colchicine-binding domain of tubulin. nih.govnih.gov Furthermore, immunofluorescence microscopy has visually confirmed that these compounds disrupt the microtubule network within cancer cells. nih.govnih.gov For instance, treatment of MCF-7 human breast cancer cells with a potent analogue, compound 9q, resulted in disorganized microtubules, confirming that it targets tubulin. nih.govnih.gov
Mechanism of Tubulin Polymerization Inhibition
The antitumor activity of this compound analogues stems from their ability to inhibit the polymerization of tubulin, thereby destabilizing microtubule structures. nih.govnih.gov
Interaction with the Colchicine-Binding Site on Tubulin
Research has demonstrated that this compound and its related compounds act as colchicine-binding site inhibitors (CBSIs). nih.govnih.govdntb.gov.ua The colchicine-binding site is a critical pocket on the β-tubulin subunit, and its occupation by small molecules prevents the conformational changes necessary for tubulin polymerization. nih.gov By binding to this site, these azetidin-2-one (B1220530) derivatives effectively block the assembly of tubulin dimers into microtubules. nih.govnih.gov Molecular docking simulations have provided further insights into the potential binding conformations of these compounds within the colchicine (B1669291) domain of tubulin. mdpi.comscilit.com
In vitro Tubulin Assembly Inhibition Assays and Quantitative Analysis
The inhibitory effect of this compound analogues on tubulin polymerization has been quantified using in vitro tubulin assembly assays. These assays monitor the polymerization of purified tubulin into microtubules, typically by measuring changes in turbidity.
Studies have shown that these compounds significantly reduce the rate and extent of tubulin polymerization. For example, the potent analogue 9q demonstrated a 4.27-fold reduction in the maximum velocity (Vmax) of tubulin polymerization at a concentration of 10 μM. nih.gov Another related compound, 7s, a 3-vinyl-β-lactam, showed an even more potent 8.7-fold reduction in tubulin polymerization at the same concentration. mdpi.comscilit.com These results are comparable to the well-known tubulin inhibitor Combretastatin (B1194345) A-4 (CA-4). nih.gov
Table 1: Inhibition of Tubulin Polymerization by Selected Azetidin-2-one Analogues
| Compound | Concentration (μM) | Fold Reduction in Vmax | Reference |
| 9q | 10 | 4.27 | nih.gov |
| 7s | 10 | 8.7 | mdpi.comscilit.com |
| CA-4 | 10 | 6.3 | nih.gov |
Cellular Impact and Phenotypic Effects in Advanced Cancer Cell Line Models (e.g., MCF-7, MDA-MB-231)
The disruption of tubulin polymerization by this compound and its analogues translates into significant antiproliferative activity in various cancer cell lines, including the breast cancer cell lines MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). nih.govnih.gov
These compounds have demonstrated potent antiproliferative effects with IC50 values in the nanomolar range. For instance, several analogues exhibited IC50 values between 10–33 nM in MCF-7 cells and 23–33 nM in MDA-MB-231 cells, comparable to the activity of CA-4. nih.govnih.govdntb.gov.ua
Table 2: Antiproliferative Activity of Selected this compound Analogues
| Compound | Cell Line | IC50 (nM) | Reference |
| 9h, 9q, 9r, 10p, 10r, 11h | MCF-7 | 10-33 | nih.govnih.gov |
| 9h, 9q, 9r, 10p, 10r, 11h | MDA-MB-231 | 23-33 | nih.govnih.gov |
| CA-4 | MCF-7 | 3.9 | nih.gov |
| CA-4 | MDA-MB-231 | 43 | mdpi.com |
Induction of Mitotic Catastrophe and Apoptosis Pathways
Prolonged arrest in the G2/M phase due to microtubule disruption often leads to a form of cell death known as mitotic catastrophe. nih.govnih.govmdpi.com Mitotic catastrophe is an on-target effect of microtubule-destabilizing agents, where cells with aberrant mitotic spindles undergo cell death. mdpi.com Immunofluorescence studies have confirmed that treatment with compounds like 9q results in mitotic catastrophe in MCF-7 cells. nih.govnih.gov
Ultimately, the cellular stress induced by mitotic catastrophe and cell cycle arrest triggers programmed cell death, or apoptosis. nih.govnih.gov Flow cytometry has demonstrated that these azetidin-2-one derivatives induce apoptosis in cancer cells. nih.govnih.gov Mechanistic studies have shown that this apoptosis is mediated through the regulation of pro- and anti-apoptotic proteins. For instance, a related fluoro-azetidinone analogue was found to induce apoptosis in MCF-7 cells by downregulating the anti-apoptotic proteins Bcl-2 and survivin, while upregulating the pro-apoptotic protein Bax. mdpi.com
Immunofluorescence Staining for Visualizing Microtubule Organization and Disruption
Immunofluorescence staining is a critical technique used to visualize the effects of tubulin-targeting agents on the microtubule network within cells. In the context of this compound and its analogues, this method has provided direct evidence of their mechanism of action.
Studies have employed confocal microscopy to observe the organizational changes in microtubules after treating cancer cells, such as MCF-7 human breast cancer cells, with these compounds. For instance, the β-lactam analogue, compound 9q, was shown to disrupt the normal microtubule architecture, leading to mitotic catastrophe in these cells. dntb.gov.uanih.gov This visual evidence confirms that the antiproliferative effects of these compounds are directly linked to their ability to target and destabilize tubulin. dntb.gov.uanih.gov
The process typically involves treating cells with the compound of interest for a specific duration. The cells are then fixed, permeabilized, and stained with a primary antibody that specifically binds to tubulin. A secondary antibody, conjugated to a fluorescent dye, is then used to bind to the primary antibody, allowing the microtubule network to be visualized under a fluorescence microscope. The resulting images clearly depict the extent of microtubule disruption, characterized by a loss of the fine, filamentous network and the appearance of disorganized, aggregated tubulin.
Comparative Studies with Established Tubulin Inhibitors
The efficacy of novel therapeutic agents is often benchmarked against existing, well-characterized drugs. In the case of this compound and its derivatives, comparative studies have been conducted with established tubulin inhibitors like Combretastatin A-4 (CA-4) and Paclitaxel.
These β-lactam compounds were designed as analogues of CA-4, a potent natural product that inhibits tubulin polymerization by binding to the colchicine site. dntb.gov.uanih.govmdpi.com Research has demonstrated that several this compound analogues exhibit antiproliferative activities comparable to CA-4 in various cancer cell lines, including MCF-7 and the triple-negative breast cancer cell line MDA-MB-231. nih.govnih.gov For example, certain analogues displayed IC50 values in the nanomolar range (10–33 nM), which is on par with the activity of CA-4. dntb.gov.uanih.govnih.gov Molecular docking studies further support the hypothesis that these compounds, like CA-4, interact with the colchicine-binding domain of tubulin. dntb.gov.uanih.gov
In contrast to agents like Paclitaxel, which stabilize microtubules and prevent their disassembly, this compound and its analogues act as microtubule-destabilizing agents, similar to CA-4. This distinction in their mechanism of action is a crucial aspect of their biochemical profile.
Below is an interactive data table summarizing the comparative antiproliferative activities.
Exploration of Other Non-Antibiotic Related Biological Activities
Beyond their well-documented role as tubulin-targeting agents, azetidin-2-one derivatives have been investigated for a range of other non-antibiotic biological activities.
Anticancer Activity: The primary focus of research on this compound and its analogues has been their anticancer potential. dntb.gov.uabohrium.com By disrupting microtubule dynamics, these compounds effectively halt cell division, leading to apoptosis (programmed cell death) in cancer cells. nih.govnih.gov Their efficacy has been demonstrated in various breast cancer cell lines, identifying them as promising leads for the development of new antitumor agents. dntb.gov.uanih.govnih.gov
Cholesterol Absorption Inhibition: The 2-azetidinone scaffold is a key structural feature of ezetimibe, a well-known cholesterol absorption inhibitor. researchgate.net This has prompted research into other azetidinone derivatives for similar activity. Studies have shown that certain 2-azetidinone derivatives can effectively lower total cholesterol levels in serum, indicating their potential as cholesterol absorption inhibitors. researchgate.netsemanticscholar.orgresearchgate.net
Anti-inflammatory Activity: While less explored for this compound specifically, the broader class of β-lactams has been investigated for anti-inflammatory properties. This is an area that may warrant further investigation for this particular compound.
The diverse biological activities of the azetidin-2-one core structure highlight its versatility as a pharmacophore.
Future Research Directions and Emerging Paradigms in 3 Prop 1 En 2 Yl Azetidin 2 One Research
Design and Synthesis of Next-Generation Azetidin-2-one (B1220530) Scaffolds with Enhanced Biological Profiles
The foundational work on 3-(prop-1-en-2-yl)azetidin-2-one has largely centered on its role as a combretastatin (B1194345) A-4 (CA-4) analogue, targeting the colchicine (B1669291) binding site of tubulin. nih.govnih.govnih.gov Future efforts will focus on the design and synthesis of novel azetidin-2-one scaffolds that exhibit improved potency, selectivity, and pharmacokinetic properties. A key strategy involves the replacement of the ethylene (B1197577) bridge in CA-4 with the β-lactam ring, which can prevent the facile cis-trans isomerization seen with CA-4, a phenomenon linked to its inactivation. nih.goveurekaselect.com
The design principles for these next-generation scaffolds will likely involve:
Structural Modifications to Enhance Potency: Systematic modifications of the substituents on the azetidin-2-one ring will be crucial. For instance, the introduction of various aryl and heterocyclic groups at different positions has already shown to significantly impact antiproliferative activity. eurekaselect.com Further exploration of a diverse range of substituents, guided by structure-activity relationship (SAR) studies, will be essential.
Improving Aqueous Solubility and Metabolic Stability: A significant challenge with many potent anticancer agents, including some combretastatin analogues, is their poor water solubility and metabolic instability. mdpi.commdpi.com Future designs will incorporate functionalities that enhance these properties without compromising biological activity. For example, the introduction of polar groups or the synthesis of prodrugs, such as phosphate (B84403) salts, can improve solubility and bioavailability. nih.govmdpi.com
Chiral Synthesis for Enhanced Specificity: The synthesis of enantiomerically pure azetidin-2-ones is a critical step towards developing more specific and potent drugs. nih.gov Asymmetric synthesis can yield chiral derivatives that may exhibit differential interactions with their biological targets, leading to improved therapeutic indices. nih.gov
Exploration of Diverse Pharmacological Targets and Mechanisms Beyond Tubulin
While the primary mechanism of action for many this compound analogues is the inhibition of tubulin polymerization, the versatile azetidin-2-one scaffold is known to interact with a wide range of biological targets. nih.govnih.gov Future research will undoubtedly explore these alternative pharmacological avenues.
The azetidin-2-one ring system is a core component of β-lactam antibiotics, highlighting its potential as an antibacterial agent. mdpi.com Furthermore, derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including:
Enzyme Inhibition: Azetidin-2-ones have been identified as inhibitors of various enzymes, such as serine proteases (including thrombin and human leukocyte elastase), human cytomegalovirus protease, and tryptase. chemicalprobes.org
Anti-inflammatory and Antiviral Activity: The scaffold has also been associated with anti-inflammatory and anti-HIV properties.
Antitubercular and Antiparkinsonian Potential: Research has also pointed towards the potential of azetidin-2-one derivatives in treating tuberculosis and Parkinson's disease.
A systematic screening of this compound and its novel analogues against a panel of diverse biological targets will be a key research focus. This could unveil new therapeutic applications and broaden the clinical utility of this chemical class.
Advanced Computational Design and Predictive Modeling for Novel Azetidin-2-one Derivatives
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, and their application will be pivotal in the development of next-generation this compound derivatives. In silico molecular docking studies have already been instrumental in supporting the hypothesis that these compounds interact with the colchicine-binding domain of tubulin. nih.gov
Future computational efforts will likely involve:
Pharmacophore Modeling and Virtual Screening: The development of robust pharmacophore models based on known active compounds will enable the high-throughput virtual screening of large chemical libraries to identify novel and diverse azetidin-2-one scaffolds with the desired biological activity.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These hybrid methods can provide a more accurate description of the electronic and structural interactions between the azetidin-2-one derivatives and their biological targets, aiding in the rational design of more potent inhibitors.
Predictive ADMET Modeling: Computational models that can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel compounds will be crucial for prioritizing candidates with favorable drug-like properties for synthesis and further testing.
These advanced computational approaches will accelerate the design-build-test-learn cycle, leading to the more efficient discovery of promising drug candidates.
Synergistic Approaches in Combination Research and Multimodal Interventions
The future of cancer therapy is increasingly moving towards combination treatments that target multiple pathways simultaneously. Given that this compound analogues act as vascular disrupting agents (VDAs) by targeting tubulin, their combination with other anticancer drugs holds significant promise. nih.govnih.gov
Future research will explore the synergistic effects of these azetidin-2-one derivatives with:
Conventional Chemotherapeutic Agents: Combining VDAs with cytotoxic drugs like cisplatin (B142131) has been shown to be more effective than either agent alone in preclinical models of osteosarcoma. nih.gov The VDA can disrupt the tumor vasculature, making the tumor more susceptible to the cytotoxic effects of the chemotherapeutic agent.
Targeted Therapies: Combining tubulin inhibitors with drugs that target specific signaling pathways in cancer cells could lead to enhanced efficacy and overcome drug resistance.
Immunotherapies: The potential interplay between vascular disruption and the tumor immune microenvironment is an exciting area for future investigation.
These combination studies will be essential to define the optimal therapeutic contexts for this compound derivatives and to develop more effective and durable cancer treatments.
Addressing Synthetic Challenges and Optimizing Reaction Efficiencies for Scalable Production
The successful translation of promising drug candidates from the laboratory to the clinic requires robust and scalable synthetic routes. While methods like the Staudinger reaction are commonly used for the synthesis of the azetidin-2-one ring, challenges related to yield, stereoselectivity, and scalability need to be addressed. nih.gov
Future research in this area will focus on:
Development of Novel Synthetic Methodologies: Exploring new and more efficient methods for the construction of the azetidin-2-one ring and the introduction of diverse substituents will be a key focus.
Optimization of Reaction Conditions: Fine-tuning reaction parameters, such as catalysts, solvents, and temperature, can significantly improve reaction yields and reduce the formation of byproducts.
Flow Chemistry and Continuous Manufacturing: The adoption of flow chemistry techniques can offer advantages in terms of safety, efficiency, and scalability for the production of these compounds.
Overcoming these synthetic hurdles will be critical for the cost-effective and large-scale production of this compound derivatives for preclinical and clinical development.
Integration with Structural Biology for High-Resolution Target Interaction Mapping
A detailed understanding of how this compound and its analogues bind to their biological targets at the atomic level is crucial for rational drug design. While computational docking provides valuable insights, experimental structural data is the gold standard.
Future research will heavily rely on structural biology techniques such as:
X-ray Crystallography: Obtaining high-resolution crystal structures of azetidin-2-one derivatives in complex with their target proteins, such as tubulin, will provide a precise map of the binding interactions. nih.gov This information is invaluable for understanding the basis of their activity and for designing new derivatives with improved binding affinity and selectivity.
Cryo-Electron Microscopy (Cryo-EM): For large protein complexes or targets that are difficult to crystallize, cryo-EM can provide near-atomic resolution structures, offering similar insights into ligand binding.
The integration of structural biology with computational modeling and synthetic chemistry will create a powerful feedback loop for the iterative design and optimization of more effective therapeutic agents.
Development of Chemical Probes for Further Mechanistic Elucidation
To further unravel the complex biological mechanisms of this compound and its analogues, the development of specialized chemical probes will be essential. Activity-based probes (ABPs) are powerful tools for identifying and characterizing the protein targets of small molecules in a complex biological system. nih.govnih.gov
An ABP typically consists of three components: a reactive group or "warhead" that covalently binds to the target, a reporter tag (e.g., a fluorophore or biotin) for detection and enrichment, and a linker. nih.gov For azetidin-2-one-based probes, the strained β-lactam ring itself could potentially act as a reactive warhead, acylating a nucleophilic residue in the active site of its target enzyme.
Future research will focus on:
Design and Synthesis of Azetidin-2-one-based Probes: This will involve the strategic incorporation of reporter tags onto the azetidin-2-one scaffold without disrupting its binding to the target.
Target Identification and Validation: These probes can be used in proteomic experiments to identify the specific cellular targets of this compound derivatives, confirming their interaction with tubulin and potentially uncovering novel off-targets. rsc.org
Imaging Cellular Target Engagement: Fluorescently tagged probes can be used in cellular imaging studies to visualize the localization and engagement of the drug with its target in living cells.
The development of these chemical probes will provide invaluable tools for a deeper understanding of the mechanism of action of this promising class of compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
